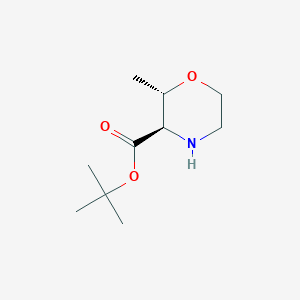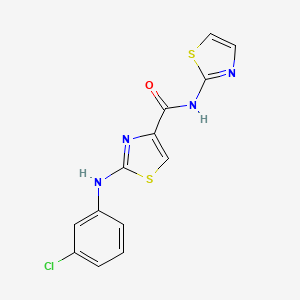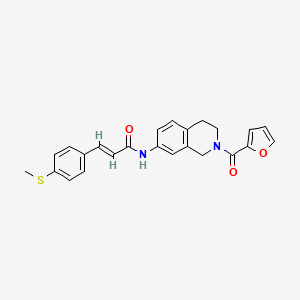![molecular formula C18H20N4O3S B2964840 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 2097898-93-4](/img/structure/B2964840.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
The compound also contains a thiophene ring, another type of aromatic compound, which is known to have various biological activities. Thiophene derivatives have been used in the development of various drugs due to their wide range of biological activities .
The compound’s mode of action would depend on its specific targets in the body. It could interact with these targets to induce changes in cellular functions, which could then lead to its therapeutic effects. The specific biochemical pathways affected by the compound would also depend on its targets .
As for the compound’s pharmacokinetics, this would involve its absorption, distribution, metabolism, and excretion (ADME) in the body. These properties can greatly affect the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These could involve changes in gene expression, protein function, cell signaling, or other cellular processes .
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. The specific effects of these factors would depend on the compound’s chemical properties .
Properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-8-13(2)22(21-12)16(14-5-7-26-11-14)10-20-18(24)17(23)19-9-15-4-3-6-25-15/h3-8,11,16H,9-10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPIFJUSHDWJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2964758.png)
![1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2964759.png)
![N'-[3-(morpholin-4-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2964760.png)
![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/new.no-structure.jpg)
![(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine](/img/structure/B2964762.png)
![3-(4-Methoxyphenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B2964766.png)



![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2964776.png)


![(3Z)-1-benzyl-3-{[(2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2964779.png)

